N-(4-chlorobenzyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-10-5-3-9(4-6-10)8-14-12(15)11-2-1-7-16-11/h1-7H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYQNPNUQWHIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-chlorobenzylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carboxamide in good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This may include the use of continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the 4-chlorobenzyl group.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. The exact molecular pathways and targets may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the aromatic ring significantly influences molecular weight, melting point, and spectral characteristics:
- Electron-Withdrawing Groups (EWGs): Bromo and nitro substituents reduce electron density, enhancing hydrogen-bonding interactions (e.g., N-(2-nitrophenyl) derivative’s intramolecular N–H⋯O bonds stabilize its planar conformation ).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-chlorobenzyl)furan-2-carboxamide?
- Methodological Answer : The compound can be synthesized via amide coupling between furan-2-carboxylic acid and 4-chlorobenzylamine. Activation of the carboxylic acid using carbodiimides (e.g., EDCl) with HOBt as a coupling agent in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) is typical. Reaction progress is monitored via TLC, and purification is achieved through column chromatography or recrystallization . Alternative routes may involve Suzuki-Miyaura cross-coupling for introducing substituents, though this requires pre-functionalized intermediates .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity. Key signals include the furan proton resonances (6.3–7.5 ppm) and the amide carbonyl (165–170 ppm) .
- IR Spectroscopy : Stretching frequencies for the amide C=O (1660–1680 cm) and aromatic C-Cl (750–800 cm) validate functional groups .
- X-ray Crystallography : Single-crystal diffraction using SHELXL (via SHELX suite) resolves 3D conformation and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Q. What are the key structural features influencing bioactivity?
- Methodological Answer :
- The 4-chlorobenzyl group enhances lipophilicity, improving membrane permeability.
- The furan ring participates in π-π stacking or hydrogen bonding with biological targets.
- Substitutions on the benzyl group (e.g., halogen position) modulate electronic effects and steric hindrance, as shown in analogs like N-(4-methylbenzyl)furan-2-carboxamide .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies often arise from:
- Purity Variability : Validate compound purity via HPLC (>95%) and H NMR integration .
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Structural Confirmation : Re-examine crystallographic data (SHELXL-refined) to rule out polymorphic or solvate forms .
Q. What computational approaches predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Focus on the furan’s electron-rich region and chlorobenzyl’s hydrophobic pocket .
- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100+ ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .
Q. How can synthetic yields be optimized for scale-up?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh)) for cross-coupling steps to reduce byproducts .
- Solvent Optimization : Switch from DMF to THF or EtOAc for greener synthesis, balancing polarity and reaction rate .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hr reflux) while maintaining >80% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
